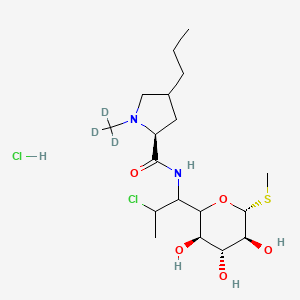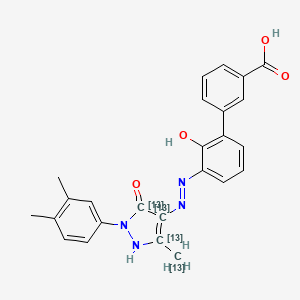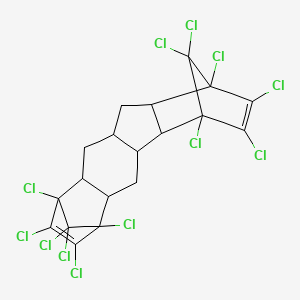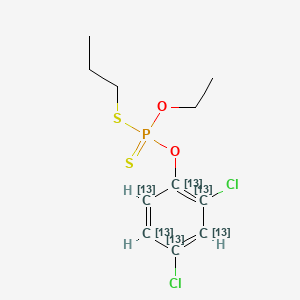
ent-Calindol-13C,d2 Hydrochloride
Übersicht
Beschreibung
Ent-Calindol-13C,d2 Hydrochloride is the labelled analogue of ent-Calindol . It is a new calcimimetic acting at the calcium sensing receptor . It is also a positive allosteric modulator of the human Ca2+ receptor.
Molecular Structure Analysis
The molecular formula of this compound is C20[13C]H19D2ClN2 . The molecular weight is 339.86 .Physical And Chemical Properties Analysis
The molecular weight of this compound is 339.86 . It appears as a light tan solid . It is soluble in chloroform and methanol . The melting point is between 202-204°C (dec.) .Wissenschaftliche Forschungsanwendungen
1. Application in Synthesis and Characterization of Hydrogel Films
A study by Mali, Dhawale, and Dias (2017) in the "International journal of biological macromolecules" highlights the use of 13C-nuclear magnetic resonance (13C NMR) spectroscopy in the synthesis and characterization of citric acid crosslinked carboxymethyl tamarind gum (CMTG) hydrogel films. The incorporation of 13C NMR was crucial in confirming the formation of ester crosslinks in the hydrogel films, which has implications in controlled drug release and biocompatibility (Mali, Dhawale, & Dias, 2017).
2. In Complexation Studies of Diterpenoids
Fernandez-Gadea, Jimeno, and Rodriguez (1984) in "Magnetic Resonance in Chemistry" used 13C NMR for the complexation study of hydroxylated ent-kaurane diterpenoids with boric acid. This research demonstrates the utility of 13C NMR in revealing significant chemical shift changes and signal broadening, aiding in the structural assignment of complex diterpenoids (Fernandez-Gadea, Jimeno, & Rodriguez, 1984).
3. Investigating Molecular Dynamics of Antidepressants
A study by Casarotto, Craik, and Munro (1990) in "Magnetic Resonance in Chemistry" utilized 13C NMR to study the molecular dynamics of tricyclic antidepressants in various solvents. This research is significant in understanding the behavior of these compounds in different environments, highlighting the role of 13C NMR in pharmaceutical research (Casarotto, Craik, & Munro, 1990).
4. Application in Smooth Muscle Relaxing Compounds
Rojas, Cruz, Ponce-Monter, and Mata (1996) in "Planta medica" identified smooth muscle relaxing compounds from Dodonaea viscosa, where compounds like ent-15, 16-epoxy-9 alpha H-labda-13(16)14-diene-3 beta, 8 alpha-diol were isolated. This discovery is crucial for pharmacological applications, where 13C NMR played a pivotal role in structural elucidation (Rojas, Cruz, Ponce-Monter, & Mata, 1996).
5. Isolation and Structural Elucidation of Diterpenoids
Hashimoto, Nakamura, Tori, Takaoka, and Asakawa (1995) in "Phytochemistry" isolated new diterpenoids from the liverwort Heteroscyphus planus, including ent-clerodane-type diterpenoids. 13C NMR was instrumental in establishing their absolute stereostructures, underscoring its importance in natural product chemistry (Hashimoto et al., 1995).
Wirkmechanismus
Target of Action
The primary target of ent-Calindol-13C,d2 Hydrochloride is the calcium sensing receptor (CaSR) . The CaSR plays a crucial role in maintaining calcium homeostasis in the body by sensing changes in extracellular calcium levels and triggering appropriate responses .
Mode of Action
This compound acts as a calcimimetic . It is a positive allosteric modulator of the human CaSR . This means it enhances the receptor’s response to calcium, leading to increased sensitivity to changes in extracellular calcium levels . It can activate an extracellular ligand-binding domain-deleted Rhodopsin-like seven-transmembrane structure in the absence of Ca2+ .
Eigenschaften
IUPAC Name |
(1S)-N-[dideuterio(1H-indol-2-yl)(113C)methyl]-1-naphthalen-1-ylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2.ClH/c1-15(19-11-6-9-16-7-2-4-10-20(16)19)22-14-18-13-17-8-3-5-12-21(17)23-18;/h2-13,15,22-23H,14H2,1H3;1H/t15-;/m0./s1/i14+1D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFILKQPBQZIRST-XKBPQDPTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NCC3=CC4=CC=CC=C4N3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C]([2H])(C1=CC2=CC=CC=C2N1)N[C@@H](C)C3=CC=CC4=CC=CC=C43.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















